ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate
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Overview
Description
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with ethyl oxalyl chloride in the presence of a base, followed by nitration using nitric acid . Another method involves the use of α-halo ketones or α-halo-β-ketoesters with o-phenylenediamines under acidic conditions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential anticancer properties and its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
- Benzyl 6,7-dichloro-3-methyl quinoxaline-2-carboxylate
- Indole derivatives : These compounds share similar heterocyclic structures and exhibit comparable biological activities .
Uniqueness
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
78115-65-8 |
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Molecular Formula |
C11H9N3O5 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)9-10(15)13-7-4-3-6(14(17)18)5-8(7)12-9/h3-5H,2H2,1H3,(H,13,15) |
InChI Key |
RGAAOKDXIMNYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
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